molecular formula C20H18ClFN2O5S B2735524 (4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251593-86-8

(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2735524
CAS No.: 1251593-86-8
M. Wt: 452.88
InChI Key: PTZQDADPHGHHRI-UHFFFAOYSA-N
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Description

The compound "(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone" features a benzothiazine core modified with a sulfone group (1,1-dioxido), a 3-chloro-4-methoxyphenyl substituent at position 4, a fluorine atom at position 6, and a morpholino methanone moiety at position 2. The sulfone group enhances metabolic stability and polarity, while the morpholino group improves solubility and bioavailability, common traits in drug design . The fluorine atom may enhance binding affinity through electronegativity or block metabolic degradation .

Properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O5S/c1-28-17-4-3-14(11-15(17)21)24-12-19(20(25)23-6-8-29-9-7-23)30(26,27)18-5-2-13(22)10-16(18)24/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZQDADPHGHHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazine derivatives, characterized by a unique structural framework that includes a benzo[b][1,4]thiazine core . The presence of a morpholino group enhances its solubility and biological interaction capabilities. Its molecular formula is C20H18ClFN2O5SC_{20}H_{18}ClFN_2O_5S with a molecular weight of 452.9 g/mol .

PropertyValue
Molecular FormulaC20H18ClFN2O5S
Molecular Weight452.9 g/mol
CAS Number1251593-86-8

The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzothiazine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The morpholino group contributes to enhanced bioavailability, facilitating interactions with cellular targets .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity by targeting tubulin polymerization. For instance, studies on related benzothiazine derivatives show they can arrest cancer cells in the G(2)/M phase of the cell cycle and induce apoptosis . The compound may also overcome multidrug resistance, a common challenge in cancer therapy.

Antimicrobial Activity

The presence of halogenated substituents in the structure suggests potential antimicrobial properties. Compounds with similar frameworks have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for its antibacterial effects .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of benzothiazines may possess anti-inflammatory properties. The morpholino substituent is known to enhance the pharmacokinetic profile of compounds, potentially leading to reduced inflammation in vivo .

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments have shown that similar compounds exhibit potent cytotoxicity against cancer cell lines. For example, 4-substituted methoxybenzoyl derivatives were found to inhibit tubulin polymerization effectively .
  • In Vivo Studies : Animal models have demonstrated that related compounds can significantly reduce tumor growth in xenograft models without causing neurotoxicity at therapeutic doses .
  • Mechanistic Insights : Molecular docking studies indicate that this compound binds effectively to target proteins involved in cancer progression and inflammation pathways .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Several studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. Research suggests that the presence of halogen and methoxy groups can enhance the potency against various bacterial strains .
    • A case study demonstrated that derivatives of thiazine compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics .
  • Anticancer Properties :
    • The compound's structural characteristics suggest potential anticancer activity. Research on related compounds has shown that thiazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways .
    • In vivo studies have reported promising results where similar compounds exhibited tumor growth inhibition in xenograft models .
  • Anti-inflammatory Effects :
    • Compounds containing morpholine and thiazine rings have been investigated for their anti-inflammatory properties. A study highlighted the efficacy of related structures in reducing inflammation in animal models through the inhibition of pro-inflammatory cytokines .
    • This aspect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and cancer progression. Molecular docking studies have suggested favorable binding affinities to target proteins associated with these pathways .
  • Bioavailability and Metabolism :
    • Preliminary pharmacokinetic studies are essential to understand the bioavailability of this compound. Modifications in its structure could enhance solubility and absorption, which are critical for therapeutic efficacy.

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of this compound allow for its use as a building block in polymer synthesis. Its functional groups can facilitate cross-linking or act as a monomer in creating novel materials with tailored properties.
  • Nanotechnology :
    • Incorporating this compound into nanocarriers for drug delivery systems could enhance targeted delivery of therapeutic agents, improving treatment outcomes while minimizing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features
Target Compound Benzothiazine sulfone 3-Cl-4-MeO-phenyl, 6-F, morpholino methanone Combines sulfone stability with morpholino solubility; halogenated aryl groups
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one Benzothiadiazine sulfone 4-Cl-benzyl, 4-MeO-phenyl, ketone Sulfone and chloro-benzyl group; lacks fluorine and morpholino
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-MeO-phenyl)methylenehydrazono]-3-(4-OH-phenyl)-4-thiazolidinone Thiazolidinone 4-MeO-phenyl hydrazone, 4-OH-phenyl Thiazolidinone core; polar hydroxyl group; no sulfone or halogens
Bis(morpholino-1,3,5-triazine) derivatives Triazine Morpholino groups, aryl ureido Triazine core with dual morpholino groups; lacks sulfone or halogenated aryl
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-diF-phenyl, phenylsulfonyl, thioether Triazole core with sulfonyl and fluoro groups; thioether linkage
Chemical Similarity Metrics

Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares moderate similarity (~0.4–0.6) with benzothiadiazin-3-one (common sulfone and aryl groups) and lower similarity (~0.2–0.3) with morpholino-triazines (shared morpholino but divergent cores) . Graph-based methods highlight shared substructures like sulfonylphenyl and halogenated aryl groups across analogs .

Q & A

Q. What are the optimal synthetic routes for synthesizing (4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone, and how do reaction conditions impact yield and purity?

Answer: The synthesis of this compound requires a multi-step approach, leveraging methodologies from structurally similar heterocyclic compounds. Key steps include:

  • Functional group assembly : Chlorination and fluorination of the benzothiazine core under controlled temperatures (60–80°C) using reagents like POCl₃ or Selectfluor® .
  • Morpholine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the benzo[b][1,4]thiazin-2-yl intermediate and morpholine .
  • Sulfone oxidation : Conversion of the thiazine sulfur to sulfone using oxidizing agents like m-CPBA or H₂O₂ in acetic acid .
    Critical factors : Solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hours for coupling steps), and stoichiometric ratios (1:1.2 for morpholine) directly affect yield (reported 45–68% for analogs) and purity (>95% via HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the 3-chloro-4-methoxyphenyl group (δ 7.2–7.5 ppm for aromatic protons), morpholine (δ 3.6–3.8 ppm for N-CH₂), and sulfone (δ 1.1–1.3 ppm for SO₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

Intermediate Research Questions

Q. How can researchers design in vitro assays to evaluate this compound’s potential pharmacological activity, given its structural similarity to morpholine-containing drug candidates?

Answer:

  • Target selection : Prioritize kinases (e.g., PI3K/AKT) or GPCRs (e.g., serotonin receptors) due to morpholine’s role in modulating these targets .
  • Assay design :
    • Enzyme inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes.
    • Cell viability : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM for 48 hours .
  • Controls : Include reference inhibitors (e.g., LY294002 for PI3K) and solvent controls (DMSO ≤0.1%) .

Q. What computational strategies can predict the compound’s bioavailability and metabolic stability?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~3.5), solubility (moderate due to sulfone group), and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma protein binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity while minimizing toxicity?

Answer:

  • Analog synthesis : Modify substituents on the benzothiazine core (e.g., replace Cl with Br or F) and morpholine (e.g., N-methylation) .
  • Toxicity screening :
    • hERG inhibition : Patch-clamp assays to assess cardiac risk.
    • HepG2 cytotoxicity : Measure IC₅₀ values and compare to therapeutic indices .
  • Data integration : Use QSAR models to correlate substituent electronegativity with activity/toxicity .

Q. How should researchers address contradictions in experimental data, such as inconsistent enzyme inhibition results across studies?

Answer:

  • Troubleshooting framework :
    • Replicate conditions : Verify reagent purity (e.g., ATP concentration in kinase assays).
    • Validate assays : Include positive controls (e.g., staurosporine for broad kinase inhibition).
    • Statistical analysis : Apply ANOVA to compare batch-to-batch variability (p < 0.05 threshold) .
  • Advanced techniques : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and resolve false positives .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Storage : Keep in a desiccator at –20°C, protected from light and moisture .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid inhalation/contact .
  • Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Methodological Resources

Resource Type Examples Application
Synthesis POCl₃, EDCI/HOBt, m-CPBAFunctional group modification, coupling
Characterization Bruker Avance III HD NMR, Agilent HPLCStructural validation, purity analysis
Assays Promega Kinase-Glo®, MTT assayEnzymatic activity, cytotoxicity screening

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